2-Pentanethione 2-Pentanethione
Brand Name: Vulcanchem
CAS No.: 25946-11-6
VCID: VC7962960
InChI: InChI=1S/C5H10S/c1-3-4-5(2)6/h3-4H2,1-2H3
SMILES: CCCC(=S)C
Molecular Formula: C5H10S
Molecular Weight: 102.2 g/mol

2-Pentanethione

CAS No.: 25946-11-6

Cat. No.: VC7962960

Molecular Formula: C5H10S

Molecular Weight: 102.2 g/mol

* For research use only. Not for human or veterinary use.

2-Pentanethione - 25946-11-6

Specification

CAS No. 25946-11-6
Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
IUPAC Name pentane-2-thione
Standard InChI InChI=1S/C5H10S/c1-3-4-5(2)6/h3-4H2,1-2H3
Standard InChI Key JVRRGNCOXNFCKK-UHFFFAOYSA-N
SMILES CCCC(=S)C
Canonical SMILES CCCC(=S)C

Introduction

Key Structural Features:

  • Backbone: A five-carbon chain with a thiocarbonyl group at position 2.

  • Electron Delocalization: The C=S\text{C=S} bond exhibits partial double-bond character, with resonance stabilization similar to ketones but with reduced polarity due to sulfur’s lower electronegativity .

  • Stereoelectronic Effects: The thioketone group influences molecular conformation, favoring planar geometry around the sulfur atom .

Synthesis and Production Methods

Direct Synthesis from Thiol Precursors

2-Pentanethione can be synthesized via oxidation of 2-pentanethiol (CAS: 2084-19-7) using mild oxidizing agents such as hydrogen peroxide or iodine :

CH3(CH2)3CHSHI2CH3(CH2)3C=S+HI\text{CH}_3(\text{CH}_2)_3\text{CHSH} \xrightarrow{\text{I}_2} \text{CH}_3(\text{CH}_2)_3\text{C=S} + \text{HI}

This method yields moderate purity (70–85%) and requires subsequent distillation for isolation .

Catalytic Dehydrogenation

Patented processes for analogous thioketones involve dehydrogenation of thiols over cesium or potassium-based catalysts at 250–370°C . For example:

CH3(CH2)3CH2SHCs3PO4,300CCH3(CH2)3C=S+H2\text{CH}_3(\text{CH}_2)_3\text{CH}_2\text{SH} \xrightarrow{\text{Cs}_3\text{PO}_4, 300^\circ \text{C}} \text{CH}_3(\text{CH}_2)_3\text{C=S} + \text{H}_2

This approach achieves higher yields (up to 60%) but demands specialized equipment for high-temperature operations .

Alternative Routes

  • Thiophosgene Reactions: Condensation of thiophosgene (CSCl2\text{CSCl}_2) with Grignard reagents .

  • Thio-Claisen Rearrangements: Thermal rearrangement of allyl thioethers, though less applicable for aliphatic systems .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point~120–125°C (estimated)
Density0.89–0.92 g/cm³ (predicted)
Refractive IndexnD201.48n_D^{20} \approx 1.48
SolubilityMiscible in organic solvents; insoluble in water
Flash Point15–20°C (highly flammable)

The thioketone’s reduced polarity compared to ketones results in lower melting points and higher volatility . Spectroscopic data (IR, NMR) align with thioketone signatures:

  • IR: Strong ν(C=S)\nu(\text{C=S}) absorption at 1,100–1,050 cm⁻¹ .

  • ¹³C NMR: Thiocarbonyl carbon resonance at δ 200–220 ppm .

Reactivity and Applications

Chemical Reactivity

  • Nucleophilic Additions: Reacts with Grignard reagents to form thioethers .

  • Oxidation: Forms sulfoxides or sulfones under strong oxidizing conditions .

  • Cycloadditions: Participates in [2+2] cycloadditions with alkenes, useful in heterocycle synthesis .

Industrial and Research Applications

  • Flavor and Fragrance: Thioketones contribute to savory notes in food additives, though 2-pentanethione’s use remains experimental .

  • Polymer Chemistry: Acts as a chain-transfer agent in radical polymerizations to control molecular weight .

  • Pharmaceutical Intermediates: Utilized in synthesizing thiazole derivatives with antimicrobial activity .

Hazard CategoryDetails
FlammabilityHighly flammable (Flash point <23°C)
Health HazardsIrritant to eyes/skin; harmful if inhaled
StorageStore under nitrogen at 2–8°C

Safety protocols mandate fume hood use and personal protective equipment (PPE). Spills require neutralization with oxidizing agents (e.g., potassium permanganate) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral thioketones .

  • Green Chemistry: Exploring biocatalytic methods using immobilized enzymes .

  • Material Science: Investigating 2-pentanethione’s role in sulfur-rich polymers for battery electrolytes .

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